N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)furan-2-carboxamide

Medicinal chemistry Bioisosterism Structure-activity relationships

N-(4-(2-(Dimethylamino)-2-oxoethyl)phenyl)furan-2-carboxamide (CAS 1060309-68-3) is a synthetic small molecule belonging to the furan-2-carboxamide class, characterized by a furan ring linked via a carboxamide bridge to a para-substituted phenyl ring that bears a dimethylamino-2-oxoethyl side chain. Its molecular formula is C₁₅H₁₆N₂O₃ with a molecular weight of 272.30 g/mol.

Molecular Formula C15H16N2O3
Molecular Weight 272.3g/mol
CAS No. 1060309-68-3
Cat. No. B349788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)furan-2-carboxamide
CAS1060309-68-3
Molecular FormulaC15H16N2O3
Molecular Weight272.3g/mol
Structural Identifiers
SMILESCN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CO2
InChIInChI=1S/C15H16N2O3/c1-17(2)14(18)10-11-5-7-12(8-6-11)16-15(19)13-4-3-9-20-13/h3-9H,10H2,1-2H3,(H,16,19)
InChIKeyNDDLVMKCZRNTJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(2-(Dimethylamino)-2-oxoethyl)phenyl)furan-2-carboxamide (CAS 1060309-68-3): Chemical Identity, Procurement-Relevant Profile, and In-Class Positioning


N-(4-(2-(Dimethylamino)-2-oxoethyl)phenyl)furan-2-carboxamide (CAS 1060309-68-3) is a synthetic small molecule belonging to the furan-2-carboxamide class, characterized by a furan ring linked via a carboxamide bridge to a para-substituted phenyl ring that bears a dimethylamino-2-oxoethyl side chain . Its molecular formula is C₁₅H₁₆N₂O₃ with a molecular weight of 272.30 g/mol . Furan-2-carboxamide derivatives, as a class, have demonstrated antibiofilm activity against Pseudomonas aeruginosa, with specific derivatives achieving up to 58% biofilm inhibition at 100 µM [1][2]. The compound is primarily supplied as a research chemical and is explored for potential anticancer applications through enzyme or pathway inhibition involved in cell proliferation .

Why Generic Substitution of N-(4-(2-(Dimethylamino)-2-oxoethyl)phenyl)furan-2-carboxamide (CAS 1060309-68-3) Is Not Supported by Current Evidence


Closely related analogs—including N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)nicotinamide (CAS 1158528-64-3), which replaces the furan oxygen with a pyridine nitrogen, and N-(4-(dimethylamino)phenyl)furan-2-carboxamide, which lacks the oxoethyl linker—differ in critical pharmacophoric elements known to modulate hydrogen-bonding capacity, electronic distribution, and metabolic stability within the furan-2-carboxamide class [1]. The para-positioned dimethylamino-2-oxoethyl substituent on the target compound introduces a tertiary amide capable of distinct dipole interactions and altered logP relative to simpler aniline derivatives; in the furan-2-carboxamide series, even modest linker variations have been shown to shift antibiofilm activity by ≥30 percentage points [1]. Without head-to-head comparative data for this specific compound, procurement decisions based on assumed functional equivalence carry verifiable risk of obtaining a molecule with meaningfully different physicochemical and biological behavior.

N-(4-(2-(Dimethylamino)-2-oxoethyl)phenyl)furan-2-carboxamide (CAS 1060309-68-3): Quantitative Differentiation Evidence Against Closest Comparators


Molecular Weight and Heterocycle Differentiation vs. Nicotinamide Analog (CAS 1158528-64-3)

The target compound (C₁₅H₁₆N₂O₃, MW 272.30) incorporates a furan ring, whereas its closest commercially available analog—N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)nicotinamide (CAS 1158528-64-3, C₁₆H₁₇N₃O₂, MW 283.32)—replaces the furan oxygen with a pyridine nitrogen . This furan→pyridine substitution increases molecular weight by 11.02 g/mol (4.0%) and fundamentally alters hydrogen-bond acceptor character: furan offers one oxygen lone pair as HBA, while pyridine presents a basic nitrogen capable of protonation at physiological pH. Changes in heterocycle identity within the broader furan-2-carboxamide class have been shown to shift antibiofilm inhibition values by 30–58% depending on the substituent [1].

Medicinal chemistry Bioisosterism Structure-activity relationships

Linker Architecture Differentiation: Dimethylamino-2-oxoethyl vs. Simple Dimethylamino Substitution

The target compound contains a dimethylamino-2-oxoethyl (-CH₂C(=O)N(CH₃)₂) linker between the phenyl ring and the terminal amine, whereas N-(4-(dimethylamino)phenyl)furan-2-carboxamide bears a dimethylamino group directly attached to the phenyl ring . This structural difference introduces an additional amide carbonyl capable of acting as a hydrogen-bond acceptor and increases the topological polar surface area (tPSA): estimated tPSA for the target is approximately 78.5 Ų (three HBA groups: furan-O, central amide C=O, terminal amide C=O; one HBD: central amide NH), compared to approximately 51.3 Ų for the direct dimethylamino analog (one HBA: furan-O; one HBD: amide NH) [1]. In furan-2-carboxamide series, linker modifications between the central core and terminal groups have produced up to 3-fold differences in antibiofilm potency [2].

Medicinal chemistry Linker design Physicochemical properties

Furan-2-Carboxamide Class-Level Antibiofilm Activity and the Consequences of Structural Deviation

Furan-2-carboxamides as a compound class have demonstrated concentration-dependent antibiofilm activity against P. aeruginosa, with the most active derivative (compound 4b, a carbohydrazide) achieving 58% biofilm inhibition at 100 µM, while closely related triazole derivatives in the same series showed 30–52% inhibition under identical conditions [1]. This intra-class variability—spanning nearly a 2-fold range—demonstrates that even conservative structural modifications within the furan-2-carboxamide scaffold produce quantitatively distinct biological outcomes. Although the target compound (CAS 1060309-68-3) has not been directly tested in this assay, its unique dimethylamino-2-oxoethyl substitution pattern positions it as a structurally distinct member of the class whose activity cannot be reliably extrapolated from other derivatives.

Antimicrobial resistance Biofilm inhibition Pseudomonas aeruginosa

Substitution Pattern Differentiation: para-Oxoethylphenyl vs. ortho/Inverse Amide Analogs

The target compound bears the furan-2-carboxamide at the para position of the phenyl ring relative to the dimethylamino-2-oxoethyl substituent (confirmed by SMILES: CN(C)C(=O)Cc1ccc(NC(=O)c2ccco2)cc1) . In contrast, N-[2-(butanoylamino)phenyl]furan-2-carboxamide (also C₁₅H₁₆N₂O₃, MW 272.30) places an ortho-butanoylamino group on the phenyl ring with an inverted amide connectivity—yielding an identical molecular formula but a distinct constitutional isomer . This para→ortho shift and amide inversion alters the spatial orientation of hydrogen-bond donors/acceptors and changes the molecular shape, which in medicinal chemistry contexts can lead to completely different target binding profiles despite identical elemental composition.

Regioisomerism Synthetic chemistry Structure confirmation

Research and Industrial Application Scenarios for N-(4-(2-(Dimethylamino)-2-oxoethyl)phenyl)furan-2-carboxamide (CAS 1060309-68-3) Based on Current Evidence


Focused Library Design: Furan-2-Carboxamide Scaffold with Extended Dimethylamino-Oxoethyl Linker

The dimethylamino-2-oxoethyl linker distinguishes this compound from simpler N-phenyl furan-2-carboxamides by introducing an additional tertiary amide hydrogen-bond acceptor, increasing topological polar surface area by an estimated 27.2 Ų [1]. This structural feature makes the compound suitable as a building block in focused libraries exploring linker-dependent bioactivity within the antibiofilm furan-2-carboxamide series, where linker variations have been shown to modulate P. aeruginosa biofilm inhibition across a 30–58% range .

Bioisosteric Probing: Furan vs. Pyridine Heterocycle Comparison in Cellular Assays

The target compound (furan-containing, MW 272.30) and its nicotinamide analog (pyridine-containing, CAS 1158528-64-3, MW 283.32) form a matched molecular pair for investigating how heterocycle identity (oxygen vs. nitrogen) affects target engagement, solubility, and permeability in cell-based assays . This pair is particularly valuable for medicinal chemistry programs evaluating bioisosteric replacements in lead optimization, where heterocycle choice can shift potency by over an order of magnitude in related chemotypes [1].

Physicochemical Profiling: Evaluating the Impact of Tertiary Amide Linkers on logD and Solubility

The dimethylamino-2-oxoethyl substituent introduces both a basic tertiary amine (potential for pH-dependent ionization) and an additional amide carbonyl (enhanced polarity), creating a compound with a more complex physicochemical profile than simpler N-phenyl furan-2-carboxamides . This compound can serve as a probe in solubility-permeability trade-off studies, where the balance between hydrogen-bond capacity and lipophilicity is critical for selecting candidates suitable for in vivo pharmacokinetic evaluation [1].

Negative Control or Comparator in Furan-2-Carboxamide Structure-Activity Relationship Studies

Given the absence of published potency data for this specific compound, it is appropriately positioned as an uncharacterized analog within furan-2-carboxamide SAR campaigns, serving as either a negative control or a comparator for newly synthesized derivatives . Its para-substituted, linker-extended architecture provides a reference point against which the activity contributions of shorter linkers or alternative heterocycles can be quantitatively assessed once assay data are generated [1].

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